6'-Hydroxy-2',4'-dimethoxychalcone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQLSQLKXBHUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation Methodologies in Research
Phytochemical Sourcing and Botanical Identification
6'-Hydroxy-2',4'-dimethoxychalcone is a naturally occurring chalcone (B49325), a type of flavonoid recognized by its characteristic yellow pigmentation in plants nih.gov. It is most famously known by its trivial name, Flavokawain B (FKB) nih.govwikipedia.org. The primary and most well-documented botanical source of this compound is the kava plant (Piper methysticum), a member of the Piperaceae family nih.govlktlabs.comabcam.com. Within the kava plant, Flavokawain B is predominantly found in the roots nih.govcaymanchem.com.
While Piper methysticum is the principal source, research has also identified Flavokawain B in other plant species. These include Aniba riparia, Piper triangularis var. pallida, and Didymocarpus corchorifolia nih.govmdpi.com. In the context of kava extracts, Flavokawain B is one of three major chalcones, alongside Flavokawain A and Flavokawain C, though it is present in smaller concentrations, accounting for approximately 0.015% of the extract nih.gov. Its presence is a key characteristic in the phytochemical profile of these plants.
| Plant Species | Family | Plant Part | Common Name of Compound |
|---|---|---|---|
| Piper methysticum | Piperaceae | Root | Flavokawain B |
| Aniba riparia | Lauraceae | Not specified | Flavokawain B |
| Piper triangularis var. pallida | Piperaceae | Not specified | Flavokawain B |
| Didymocarpus corchorifolia | Gesneriaceae | Not specified | Flavokawain B |
Laboratory-Scale Isolation Protocols from Natural Sources
The isolation of this compound from its natural sources for research applications involves a multi-step process that begins with extraction and is followed by sophisticated purification techniques to achieve high purity.
The initial step involves the preparation of a crude extract from the dried and powdered plant material, typically the roots of Piper methysticum. This is achieved by maceration or reflux extraction with an organic solvent. Research studies have successfully used solvents such as acetone or 95% ethanol to extract the chalcones and other bioactive compounds from the kava root nih.govgoogle.com. After a designated extraction period, the mixture is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract nih.govgoogle.com.
Beyond conventional solvent extraction, advanced techniques can be employed to enhance the efficiency and selectivity of extracting chalcones like Flavokawain B. These methods are particularly valuable in research for minimizing solvent consumption and degradation of target compounds.
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE is advantageous due to the low viscosity and high diffusivity of supercritical fluids, which allows for better penetration into the plant matrix and improved mass transfer mdpi.com. By modifying parameters such as pressure and temperature, the selectivity of the extraction can be fine-tuned. The addition of a co-solvent like ethanol can further enhance the extraction of moderately polar compounds like chalcones mdpi.com.
Accelerated Solvent Extraction (ASE): ASE is a technique that uses conventional solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process by enhancing solvent penetration and analyte desorption from the sample matrix mdpi.com. This method allows for a significant reduction in extraction time and solvent volume compared to traditional methods.
Crude extracts contain a complex mixture of phytochemicals, necessitating further purification to isolate this compound to a high degree of purity (typically >98%) required for scientific investigation. Column chromatography (CC) is the cornerstone of this purification process mdpi.comresearchgate.netnih.gov.
In a typical protocol, the crude extract is subjected to silica (B1680970) gel column chromatography nih.gov. The separation is achieved by eluting the column with a gradient of non-polar to polar solvents. Common solvent systems used for the separation of kava chalcones include mixtures of n-hexane and acetone or hexane and ethyl acetate nih.govnih.gov. The fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.
For achieving research-grade purity, further refinement is often necessary. Fractions enriched with Flavokawain B can be subjected to additional chromatographic steps, such as reverse-phase C18 medium-pressure liquid chromatography (MPLC) nih.gov. The final step in obtaining the pure compound is often crystallization from a suitable solvent, which yields the compound as a crystalline solid nih.gov. The purity is then confirmed using High-Performance Liquid Chromatography (HPLC) nih.gov.
| Technique | Stationary Phase | Mobile Phase (Eluent) | Purpose |
|---|---|---|---|
| Column Chromatography (CC) | Silica Gel | n-hexane/acetone gradient | Initial fractionation of crude extract |
| Column Chromatography (CC) | Silica Gel | Hexane/Ethyl Acetate gradient | Separation of flavanones and kavalactones |
| Medium-Pressure Liquid Chromatography (MPLC) | Reverse-phase C18 | Methanol/Water mixture | High-resolution purification of enriched fractions |
| Crystallization | N/A | Appropriate solvent | Final purification to obtain crystalline solid |
Chemical Synthesis and Derivatization Strategies for Research Applications
Classical Synthetic Pathways for Chalcone (B49325) Backbone Generation
The formation of the characteristic α,β-unsaturated ketone backbone of chalcones is most commonly achieved through condensation reactions. The Claisen-Schmidt condensation stands as the most prominent and widely utilized method.
Claisen-Schmidt Condensation Optimization
The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025). nih.gov In the synthesis of 6'-Hydroxy-2',4'-dimethoxychalcone, this would involve the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with a suitable benzaldehyde. The optimization of this reaction is crucial for achieving high yields and purity.
Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. While a variety of bases can be used, sodium hydroxide (B78521) (NaOH) has been shown to provide excellent catalytic activity for the synthesis of 2'-hydroxy chalcones. ajrconline.org In one study, a 40% NaOH solution was found to be optimal for the reaction of 2'-hydroxyacetophenone. researchgate.net The choice of solvent also plays a significant role, with alcohols such as methanol, ethanol, and isopropyl alcohol being common choices. ajrconline.orgajrconline.org Isopropyl alcohol, in particular, has been demonstrated to be a superior solvent for this type of condensation. ajrconline.org
Temperature is another critical factor. Research on the synthesis of 2'-hydroxy chalcone revealed that conducting the reaction at 0°C can lead to the best yields. ajrconline.orgresearchgate.net The reaction time is typically monitored to ensure completion, which for similar reactions has been found to be around 4 hours. ajrconline.orgresearchgate.net
Table 1: Optimization Parameters for Claisen-Schmidt Condensation of 2'-Hydroxy Chalcones
| Parameter | Condition | Outcome | Reference |
| Catalyst | Sodium Hydroxide (NaOH) | High catalytic activity | ajrconline.org |
| Lithium Hydroxide (LiOH) | Slight catalytic activity | ajrconline.org | |
| Calcium Hydroxide (Ca(OH)₂) | Ineffective | ajrconline.org | |
| Magnesium Hydroxide (Mg(OH)₂) | Ineffective | ajrconline.org | |
| Solvent | Isopropyl Alcohol (IPA) | Better yields compared to other solvents | ajrconline.org |
| Methanol, Ethanol | Common solvents, effective | ajrconline.org | |
| Temperature | 0°C | Best yield and purity | ajrconline.orgresearchgate.net |
| Reaction Time | ~4 hours | Sufficient for reaction completion | ajrconline.orgresearchgate.net |
Alternative Condensation Reactions
While the Claisen-Schmidt condensation is prevalent, other condensation reactions can also be employed for the synthesis of the chalcone backbone. These alternatives may offer advantages in specific cases, such as improved yields for certain substrates or milder reaction conditions. For instance, the use of a protonated aluminate mesoporous silica (B1680970) nanomaterial (HAlMSN) as a solid acid catalyst has been reported for the solvent-free synthesis of (E)-chalcones with high yields and selectivity. rsc.org This method offers the advantage of easy catalyst recovery and reuse. rsc.org
Green Chemistry Approaches in Chalcone Synthesis Research
In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents, reduced energy consumption, and waste minimization, are increasingly being applied to chalcone synthesis.
Solvent-Free Synthesis Methods (e.g., Mechanochemical Techniques)
Mechanochemical synthesis, which involves grinding solid reactants together, often in the presence of a solid catalyst, has emerged as a powerful green alternative to traditional solvent-based methods. This technique can lead to shorter reaction times, higher yields, and simplified work-up procedures. The synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone has been successfully achieved by grinding 2,6-dihydroxyacetophenone and 3,4-dimethoxybenzaldehyde (B141060) with solid NaOH in a mortar and pestle for just 15 minutes, resulting in a 70% yield, which was higher than the conventional method. researchgate.net This solvent-free approach is a promising strategy for the synthesis of this compound.
Microwave and Ultrasound-Assisted Synthetic Routes
The use of microwave irradiation and ultrasound as energy sources can significantly accelerate organic reactions, often leading to higher yields and cleaner products compared to conventional heating. researchgate.net Microwave-assisted synthesis of chalcones has been shown to be effective, with reactions often completing in a matter of minutes. nih.gov Similarly, ultrasound-assisted synthesis has been demonstrated to promote the Claisen-Schmidt condensation, offering a facile and sustainable method for preparing 2'-hydroxychalcones. researchgate.net These techniques offer a significant reduction in reaction time and energy consumption, aligning with the principles of green chemistry.
Table 2: Comparison of Green Synthesis Methods for Chalcones
| Method | Key Features | Advantages | Reference |
| Mechanochemical (Grinding) | Solvent-free, uses mechanical force | Reduced waste, shorter reaction times, high yields | researchgate.net |
| Microwave-Assisted | Rapid heating, pressurized reactions | Drastically reduced reaction times, improved yields | researchgate.netnih.gov |
| Ultrasound-Assisted | Acoustic cavitation enhances reactivity | Shorter reaction times, improved yields, milder conditions | researchgate.net |
Rational Design and Synthesis of this compound Analogs
The rational design of analogs of a lead compound is a critical step in drug discovery and chemical biology research. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships (SAR) and optimize its biological properties.
The design of new chalcone derivatives often involves the introduction of various substituents on both aromatic rings (Ring A and Ring B). For instance, the introduction of a dimethylaminopyrimidine structure into a hydroxylated chalcone core has been shown to improve its inhibitory activity against Aβ protein aggregation. nih.gov Another approach involves the incorporation of heterocyclic frameworks, such as 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinone, to create hybrid chalcone structures with cytotoxic activity. nih.gov
The synthesis of these analogs typically follows the same condensation methodologies described earlier, using appropriately substituted starting materials. For example, to synthesize an analog with a different substitution pattern on Ring B, a different benzaldehyde derivative would be used in the Claisen-Schmidt condensation with 2'-hydroxy-4',6'-dimethoxyacetophenone. The synthesis of 4-amino-2'-hydroxy-4',6'-dimethoxychalcone, for instance, was achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-acetamidobenzaldehyde (B92706) followed by purification. prepchem.com This highlights the modularity of chalcone synthesis, allowing for the generation of a diverse library of analogs for further investigation. The exploration of different substituents can lead to compounds with enhanced potency and selectivity for various biological targets. mdpi.comnih.gov
Substituent Effects on Synthetic Yield and Selectivity
The yield and selectivity of the Claisen-Schmidt condensation are significantly influenced by the nature and position of substituents on both the acetophenone and benzaldehyde rings. The electronic and steric effects of these substituents play a crucial role in the reaction's outcome.
Research on the synthesis of various 2'-hydroxychalcones has provided insights into these substituent effects. For instance, the synthesis of a series of 2'-hydroxy-chalcones via Claisen-Schmidt condensation reported yields ranging from 22% to 85%. nih.gov The variation in yields can be attributed to the electronic nature of the substituents on the benzaldehyde ring. Generally, electron-donating groups on the benzaldehyde can increase the electron density of the carbonyl group, potentially slowing down the nucleophilic attack by the enolate of the acetophenone. Conversely, electron-withdrawing groups can enhance the electrophilicity of the benzaldehyde carbonyl, often leading to higher yields.
In a study on the synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone, a compound structurally similar to this compound, a grinding technique was employed, which resulted in a higher yield (70%) compared to the conventional method (65%). researchgate.netjournament.com This suggests that the reaction conditions, in addition to substituent effects, are a critical factor in optimizing the synthetic yield.
The synthesis of a specific derivative, 4-amino-2'-hydroxy-4',6'-dimethoxychalcone, was achieved by reacting 2'-hydroxy-4',6'-dimethoxyacetophenone with 4-acetamidobenzaldehyde in the presence of potassium hydroxide. nih.gov This demonstrates the feasibility of introducing an amino group onto the chalcone scaffold, further expanding the potential for derivatization.
Table 1: Effect of Substituents on the Yield of Chalcone Synthesis
| Acetophenone Derivative | Benzaldehyde Derivative | Yield (%) | Reference |
| 2'-hydroxy-4',6'-dimethoxyacetophenone | 4-acetamidobenzaldehyde | Not explicitly stated for this specific reaction, but a related synthesis of 4-amino-2'-hydroxy-4',6'-dimethoxychalcone was successful. | nih.gov |
| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | 70% (Grinding Method) | researchgate.netjournament.com |
| 2,6-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | 65% (Conventional Method) | researchgate.netjournament.com |
| 2-hydroxy-acetophenones | Various substituted benzaldehydes | 22-85% | nih.gov |
This table is generated based on available data for structurally similar compounds and general trends in chalcone synthesis. Specific yield data for the reaction of 2'-hydroxy-4',6'-dimethoxyacetophenone with various benzaldehydes is limited in the reviewed literature.
Molecular Hybridization and Scaffold Diversification
The this compound scaffold serves as a versatile template for the development of new molecular entities through hybridization and diversification strategies. This involves chemically modifying the core structure to create novel compounds with potentially enhanced or new biological activities.
One common strategy is the synthesis of pyrazole-chalcone hybrids . Pyrazole (B372694), a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a well-known pharmacophore. The condensation of chalcones with hydrazine (B178648) derivatives is a standard method for preparing pyrazolines, which can then be oxidized to pyrazoles. nih.govnih.gov The synthesis of pyrazole-based adamantyl chalcones, for example, has been reported, highlighting the potential for creating complex hybrid molecules. nih.gov The rationale behind this hybridization is to combine the biological properties of both the chalcone and the pyrazole moieties in a single molecule, potentially leading to synergistic effects.
Another approach to scaffold diversification is the synthesis of flavone-chalcone hybrids . Flavones, another important class of flavonoids, can be synthesized from chalcones through oxidative cyclization. nih.gov For instance, 2'-hydroxychalcones can be converted to their corresponding flavones. nih.gov This transformation allows for the exploration of a different region of chemical space while retaining some of the structural features of the parent chalcone.
Furthermore, derivatization of the hydroxyl and methoxy (B1213986) groups on the this compound scaffold can lead to a wide range of new compounds. These modifications can alter the physicochemical properties of the molecule, such as solubility and lipophilicity, which can in turn influence its biological activity.
Table 2: Examples of Molecular Hybridization and Scaffold Diversification of Chalcones
| Hybrid/Derivative Class | Synthetic Strategy | Starting Chalcone Type | Resulting Scaffold | Reference |
| Pyrazole-Chalcone Hybrids | Condensation with hydrazine derivatives | α,β-unsaturated chalcones | Pyrazole ring fused or linked to the chalcone backbone | nih.govnih.gov |
| Flavone-Chalcone Hybrids | Oxidative cyclization | 2'-hydroxychalcones | Flavone core structure | nih.gov |
| Amino-Chalcone Derivatives | Reaction with amino-substituted benzaldehydes | 2'-hydroxyacetophenones | Chalcone with an amino group on one of the aromatic rings | nih.gov |
This table provides a general overview of hybridization strategies applicable to the chalcone scaffold. The specific application of these strategies to this compound can be inferred from these general principles.
Biosynthesis and Metabolic Pathways of Chalcones in Biological Systems
Role of Chalcone (B49325) Synthase (CHS) in Flavonoid Biogenesis
Chalcone synthase (CHS) is the quintessential enzyme that marks the entry point into the flavonoid biosynthetic pathway. nih.gov It is a type III polyketide synthase (PKS) that catalyzes a crucial condensation reaction. nih.govwikipedia.org This enzyme takes one molecule of p-coumaroyl-CoA, a product of the phenylpropanoid pathway, and combines it with three molecules of malonyl-CoA, which are derived from primary metabolism. frontiersin.org
The reaction proceeds through a series of decarboxylation and condensation steps, ultimately leading to the formation of a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic C6-C3-C6 chalcone scaffold. nih.gov The most common product of this reaction is naringenin (B18129) chalcone (2',4,4',6'-tetrahydroxychalcone). nih.gov The activity of CHS is often a rate-limiting step in flavonoid production and is subject to tight regulation. researchgate.net
Chalcone Isomerase (CHI) and Downstream Metabolic Diversification
Once the chalcone scaffold is formed, it can be acted upon by another key enzyme, chalcone isomerase (CHI). CHI catalyzes the stereospecific isomerization of the open-chain chalcone into a flavanone (B1672756), a compound with a heterocyclic C ring. nih.gov For example, naringenin chalcone is converted to (2S)-naringenin. This step is critical because flavanones are the precursors for a wide variety of other flavonoid classes, including flavones, flavonols, anthocyanins, and isoflavonoids. nih.gov
However, not all chalcones are immediately isomerized. The chalcone structure itself can be a substrate for various modifying enzymes, leading to a diverse array of substituted chalcones. This metabolic branching allows for the production of compounds like 6'-Hydroxy-2',4'-dimethoxychalcone. Furthermore, some specialized proteins, known as chalcone isomerase-like (CHIL) proteins, lack catalytic activity but can bind to CHS to enhance its efficiency and favor the production of chalcones over side products.
Interconnections with Phenylpropanoid and Polyketide Pathways
The biosynthesis of chalcones is intrinsically linked to two major metabolic pathways: the phenylpropanoid pathway and the polyketide pathway.
Phenylpropanoid Pathway : This pathway provides the B-ring and the three-carbon bridge of the chalcone skeleton. acs.org It starts with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and subsequent activation to a CoA-thioester by 4-coumarate:CoA ligase (4CL), yielding p-coumaroyl-CoA. frontiersin.orgnih.gov
Polyketide Pathway : The A-ring of the chalcone is derived from the polyketide pathway. acs.org This pathway contributes three molecules of malonyl-CoA, which are sequentially condensed by CHS. frontiersin.org Plant type III PKSs, like CHS, are relatively simple homodimeric proteins that iteratively catalyze these condensations. nih.govwikipedia.org The convergence of these two pathways at the CHS-catalyzed reaction is a hallmark of flavonoid biosynthesis. frontiersin.org
Enzymatic Modifications and Biosynthetic Regulation
The vast diversity of chalcones and other flavonoids found in nature is the result of subsequent enzymatic modifications to the basic chalcone or flavanone skeleton. These modifications include hydroxylation, methylation, glycosylation, and prenylation, which are catalyzed by specific enzyme families. acs.org The formation of this compound from a precursor like naringenin chalcone would require a series of such modifications. Specifically, it involves the action of O-methyltransferases (OMTs).
O-methyltransferases (OMTs) are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the substrate. google.comnih.gov In the case of this compound, two specific methylation events would need to occur at the 2' and 4' positions of the A-ring of a polyhydroxylated chalcone precursor. For instance, an enzyme known as isoliquiritigenin (B1662430) 2'-O-methyltransferase has been identified, which specifically methylates the 2'-hydroxyl group of certain chalcones. nih.govwikipedia.org Similar OMTs would be responsible for the methylation at the 4'-position. These enzymes exhibit high substrate and positional specificity, ensuring the precise decoration of the flavonoid scaffold. google.comnih.gov
The entire flavonoid biosynthetic pathway is tightly regulated at the transcriptional level. ijfmr.com The expression of the biosynthetic genes, including CHS, CHI, and various modifying enzymes, is controlled by complexes of transcription factors, primarily from the MYB, bHLH, and WD40 protein families. ijfmr.comoup.com These regulatory proteins respond to various developmental cues and environmental stresses, allowing the plant to modulate the production of specific flavonoids as needed for processes like UV protection, pigmentation, and defense against pathogens. researchgate.netnih.govijfmr.com
Data Tables
Table 1: Key Enzymes in Chalcone Biosynthesis
| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |
| Phenylalanine ammonia-lyase | PAL | First step in the phenylpropanoid pathway | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |
| 4-Coumarate:CoA ligase | 4CL | Activation of p-coumaric acid | p-Coumaric acid, CoA | p-Coumaroyl-CoA |
| Chalcone synthase | CHS | Forms the chalcone scaffold | p-Coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone |
| Chalcone isomerase | CHI | Cyclization of chalcone to flavanone | Naringenin chalcone | (2S)-Naringenin |
| O-methyltransferase | OMT | Adds a methyl group to a hydroxyl group | Hydroxylated chalcone, SAM | Methylated chalcone, SAH |
Investigation of Biological Activities and Underlying Molecular Mechanisms Preclinical Research
Anticancer Properties: Cellular and Molecular Mechanistic Studies
Preclinical investigations have provided compelling evidence for the anticancer properties of 6'-Hydroxy-2',4'-dimethoxychalcone and its related compounds. Researchers are exploring its effects on various cancer cell lines, revealing a multi-pronged attack on malignant cells.
Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Modulation)
A critical mechanism by which this chalcone (B49325) appears to combat cancer is by inducing apoptosis, a form of programmed cell death. Studies have shown that treatment with derivatives of this chalcone can lead to the activation of key executioner caspases, such as caspase-3 and caspase-7, in neuroblastoma cells. alliedacademies.org This activation is a crucial step in the apoptotic cascade, ultimately leading to the dismantling of the cell.
Furthermore, the compound has been observed to disrupt the mitochondrial membrane potential in leukemia cells. nih.gov The mitochondria play a central role in apoptosis, and a loss of their membrane potential is a key indicator of the intrinsic apoptotic pathway. In human hepatoma SMMC-7721 cells, a derivative, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), induced chromatin condensation and fragmentation, which are hallmark features of apoptosis. nih.govcapes.gov.br Flow cytometry analysis of these cells revealed a significant increase in the sub-G1 peak, representing apoptotic cells with fragmented DNA. nih.gov Similarly, in multidrug-resistant BEL-7402/5-FU cells, DMC was found to trigger apoptosis primarily through the mitochondria-dependent pathway. nih.gov
Cell Cycle Progression Modulation (e.g., G0/G1, G2/M Arrest)
The ability to control the cell cycle is fundamental to normal cell function, and its dysregulation is a hallmark of cancer. Research indicates that this compound and its analogs can interfere with the cancer cell cycle, forcing a halt at critical checkpoints.
Several studies have demonstrated that these compounds can induce cell cycle arrest in the G0/G1 phase. For instance, 4'-hydroxy-2',6'-dimethoxychalcone was shown to arrest the cell cycle in the G0/G1 phase in a leukemia cell line. nih.gov Similarly, a chalcone glycoside derivative induced G0/G1 arrest in neuroblastoma cells by decreasing the expression of cyclin D, phospho-retinoblastoma protein (Rb), and E2 factor (E2F). alliedacademies.org In human cervical cancer HeLa cells, DMC treatment led to an increased population of cells in the G0/G1 phase. semanticscholar.orgnih.govmdpi.com Furthermore, in multidrug-resistant BEL-7402/5-FU cells, DMC induced G1 cell cycle arrest by downregulating cyclin D1 and CDK4. nih.gov
In contrast, other studies have pointed to a G2/M phase arrest. Flavokavains, which include this compound, have been shown to cause G2/M-phase cell cycle arrest in breast cancer cell lines. mdpi.com
Inhibition of Cell Proliferation and Viability in In Vitro Models
A key measure of a potential anticancer agent is its ability to inhibit the growth and proliferation of cancer cells. In vitro studies have consistently demonstrated the cytotoxic and antiproliferative effects of this compound and its derivatives across a range of human cancer cell lines.
For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) displayed antiproliferative activity against human cervical cancer cell lines C-33A, HeLa, and SiHa, with HeLa cells being the most sensitive. nih.gov It also showed cytotoxicity against SMMC-7721 (hepatoma), 8898, SPC-A-1, 95-D, and GBC-SD cell lines. nih.govcapes.gov.br Another derivative, 4'-hydroxy-2',6'-dimethoxychalcone, exhibited antiproliferative activity against nine different cancer cell lines, including multidrug-resistant types. nih.gov Notably, this compound was more effective against liver cancer cells (HepG2) than normal liver cells (AML12), suggesting a degree of tumor specificity. nih.gov
| Compound | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | C-33A, HeLa, SiHa (cervical cancer) | Inhibited proliferation | nih.gov |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 (hepatoma), 8898, HeLa, SPC-A-1, 95-D, GBC-SD | Exhibited cytotoxicity | nih.govcapes.gov.br |
| 4'-hydroxy-2',6'-dimethoxychalcone | Nine cancer cell lines (including multidrug-resistant types) | Showed antiproliferative activity | nih.gov |
| Flavokavains (including this compound) | MCF-7, MDA-MB-231 (breast cancer) | Demonstrated anticancer properties | mdpi.com |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (leukemia), CEM/ADR5000 (multidrug-resistant leukemia) | Inhibited growth | medchemexpress.com |
Modulation of Key Oncogenic Signaling Cascades (e.g., NF-κB, STAT3, mTOR, PI3K/AKT, MAPK, Wnt/β-catenin, PKA/CREB)
The uncontrolled growth of cancer cells is often driven by the aberrant activation of intracellular signaling pathways. Preclinical evidence suggests that this compound and its analogs can interfere with several of these key oncogenic cascades.
PI3K/AKT Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. mdpi.commdpi.com Studies have shown that a derivative, 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC), can significantly reduce the phosphorylation of AKT in B16F10 melanoma cells, thereby inhibiting melanogenesis. nih.gov In multidrug-resistant BEL-7402/5-FU cells, DMC was found to suppress the PI3K/AKT signaling axis, which is believed to be the underlying mechanism for its apoptosis-inducing and cell cycle-arresting effects. nih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation and survival. Research on 3,6'-DMC has revealed its ability to modulate this pathway in both melanoma and inflammatory cells. nih.gov In B16F10 cells, it inhibited melanogenesis by downregulating MITF expression through the MAPK pathway. nih.gov In RAW 264.7 macrophage cells, it inhibited inflammation by suppressing the activation of the MAPK signaling pathway. nih.gov
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer. Studies have shown that 3,6'-DMC can inhibit inflammation in RAW 264.7 cells by preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov Furthermore, in multidrug-resistant BEL-7402/5-FU cells, DMC was observed to inhibit the nuclear localization of NF-κB. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when activated, promotes tumor growth and survival. A dihydrochalcone (B1670589) derivative has been identified as a potent inhibitor of STAT3 phosphorylation. nih.gov This inhibition contributes to its ability to reverse multidrug resistance in cancer cells. nih.gov
Wnt/β-catenin and PKA/CREB Pathways: The inhibitory effects of 3,6'-DMC on melanogenesis have also been linked to the inactivation of the Wnt/β-catenin and PKA/CREB signaling pathways. nih.gov
Impact on Cell Migration and Invasion Processes
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Flavokavains, a group of compounds that includes this compound, have been shown to influence the processes of cell migration and invasion in breast cancer cell lines. mdpi.com This suggests that these compounds may have the potential to interfere with the metastatic spread of cancer.
Interaction with Reactive Oxygen Species (ROS) Homeostasis in Malignant Cells
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells. While high levels of ROS can be detrimental, cancer cells often have an altered ROS balance that they exploit for their growth. Some studies suggest that the anticancer effects of chalcones are linked to their ability to modulate ROS levels.
For instance, 4'-hydroxy-2',6'-dimethoxychalcone was found to increase the production of ROS in a leukemia cell line, which contributed to the induction of apoptosis. nih.gov In multidrug-resistant BEL-7402/5-FU cells, DMC was also found to enhance the generation of ROS. nih.gov In contrast, a dihydrochalcone derivative, in combination with chemotherapeutic agents, was shown to induce ROS accumulation in multidrug-resistant cancer cells. nih.gov
Anti-inflammatory Effects: Elucidation of Molecular Targets and Pathways
The compound this compound has demonstrated notable anti-inflammatory properties by targeting key molecular components of the inflammatory cascade. Its efficacy has been observed in the suppression of pro-inflammatory mediators, the inhibition of inflammatory enzymes, and the modulation of crucial cellular signaling pathways.
Suppression of Pro-inflammatory Mediators
Research has shown that this compound can significantly reduce the production of several pro-inflammatory molecules. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, the compound has been found to mitigate the expression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov Macrophages, when activated by pathogens, release these mediators, which are pivotal in the inflammatory response. researchgate.net
Furthermore, the compound has been observed to suppress the secretion of various pro-inflammatory cytokines. These include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov These cytokines are central to orchestrating the inflammatory response, and their inhibition points to the compound's potent anti-inflammatory potential. nih.govresearchgate.net Interestingly, the broader class of 2'-hydroxychalcone (B22705) derivatives has also been noted for its inhibitory effects on TNF-α production. nih.gov
Inhibition of Inflammatory Enzymes
The synthesis of NO and prostaglandins (B1171923) is catalyzed by specific enzymes that are upregulated during inflammation. Preclinical studies have effectively shown that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.gov The downregulation of these enzymes is a key mechanism through which the compound curtails the production of NO and PGE2. researchgate.net This inhibitory action on iNOS and COX-2 is a characteristic shared by other bioactive chalcones as well. nih.gov
Modulation of Cellular Signaling Pathways Involved in Inflammation
The anti-inflammatory effects of this compound are further attributed to its ability to modulate critical intracellular signaling pathways. The nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation. nih.govmdpi.com
Treatment with this compound has been shown to alleviate LPS-induced damage by reducing the levels of NF-κB, p38, and JNK proteins. researchgate.netnih.gov Specifically, it has been observed to inhibit the nuclear translocation of the NF-κB p65 subunit. researchgate.netnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm; upon stimulation, it moves to the nucleus to activate the transcription of pro-inflammatory genes. nih.gov By preventing this translocation, the compound effectively stifles the inflammatory response at a crucial control point.
The MAPK signaling pathway, which also plays a significant role in inflammation, is another target. Studies have indicated that 2'-hydroxychalcone derivatives can suppress the phosphorylation of MAPK pathway components, contributing to their anti-inflammatory action. nih.gov
Antioxidant Potency: Mechanistic Investigation of Free Radical Scavenging
In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. This is achieved through both direct interaction with free radicals and the modulation of the body's own antioxidant defense systems.
Direct Free Radical Scavenging Capabilities
The ability of this compound to directly neutralize free radicals has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov DPPH is a stable free radical, and a compound's ability to donate a hydrogen atom or electron to it serves as a measure of its antioxidant capacity. nih.govmdpi.com Chalcones, in general, have been recognized for their free radical scavenging properties. nih.gov
Modulation of Endogenous Antioxidant Enzyme Systems
Beyond direct scavenging, this chalcone derivative also appears to bolster the cell's intrinsic antioxidant defenses. While direct studies on this compound are limited, research on structurally similar chalcones provides valuable insights. For instance, a related compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone, has been shown to increase intracellular levels of reduced glutathione (B108866) (GSH) in astrocyte cultures. This effect is mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
The impact on gp91phox, a critical subunit of the NADPH oxidase complex responsible for producing superoxide (B77818) radicals, is an area of ongoing investigation. While some studies suggest that the general chalcone structure can influence gp91-phox gene transcription, specific data on this compound's effect on its expression is not yet available. nih.gov However, a different chalcone derivative has been reported to downregulate NADPH oxidases, hinting at a potential class effect. mdpi.com
Impact on Oxidative Stress Markers and Cellular Redox Balance
Preclinical studies have explored the antioxidant potential of chalcones, including this compound and its analogs. Research indicates that certain chalcone derivatives possess the ability to modulate oxidative stress, a key factor in various cellular pathologies. For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a related chalcone, has demonstrated cytoprotective effects in PC12 cells against hydrogen peroxide-induced cytotoxicity. nih.gov This protective action is attributed to its capacity to scavenge reactive oxygen species (ROS), reduce caspase-3 activity, and preserve the mitochondrial membrane potential. nih.gov Furthermore, DMC was found to enhance the activity of superoxide dismutase (SOD) and increase cellular levels of glutathione (GSH), while concurrently decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. nih.gov
While direct studies on this compound's impact on specific oxidative stress markers are not extensively detailed in the provided results, the broader family of hydroxychalcones is recognized for its antioxidant properties. ontosight.aimdpi.com The structural features of chalcones, particularly the presence of hydroxyl and methoxy (B1213986) groups, are considered crucial for their ability to counteract oxidative stress. mdpi.com For example, 2'-hydroxy-4-methoxychalcone (B191450) has been shown to mitigate lipopolysaccharide-induced increases in oxidative stress and ROS levels by downregulating the expression of gp91phox and elevating GSH levels. mdpi.com
Antimicrobial Spectrum: Research into Mode of Action
This compound, also known as Flavokawain B, has been identified as a natural chalcone with a wide array of biological activities, including antimicrobial effects. medchemexpress.combiocat.comchemicalbook.com
Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli)
Research has highlighted the antibacterial potential of 2'-hydroxy-4',6'-dimethoxychalcone. neliti.comresearchgate.net While the provided search results affirm its general antibacterial activity, specific data on its efficacy against Staphylococcus aureus and Escherichia coli from the selected sources is not explicitly detailed. Further investigation into its spectrum of activity against these specific pathogens is warranted.
Antifungal Efficacy Against Mycotics (e.g., Candida albicans)
The compound has been noted for its antifungal activity. medchemexpress.combiocat.com However, specific studies detailing its efficacy and mechanism of action against Candida albicans are not present within the provided search results.
Antiviral Mechanisms of Action (e.g., Inhibition of Viral Replication Enzymes, Viral Entry Modulation)
The broader class of chalcones has been investigated for antiviral properties. For instance, Ro 09-0410 (4'-ethoxy-2'-hydroxy-4,6'-dimethoxychalcone), a related synthetic chalcone, has been shown to inactivate rhinovirus by adhering to the viral particles. nih.gov Chalcone derivatives have also been explored as potential inhibitors of viral enzymes such as 3CL protease (3CLPro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov However, specific research on the antiviral mechanisms of this compound is not detailed in the provided results.
Antiparasitic Efficacy (e.g., Antileishmanial, Antimalarial Activity)
Antileishmanial Activity: this compound, isolated from Piper methysticum and Piper rusbyi, has demonstrated antileishmanial activity. chemicalbook.com Chalcones, in general, are being investigated as potential antileishmanial agents. nih.gov One study on 4,8-dimethoxynaphthalenyl chalcones showed that these compounds could induce morphological changes, loss of plasma membrane integrity, and increased ROS production in Leishmania amazonensis promastigotes. nih.gov
Antimalarial Activity: 4'-Hydroxy-2,4-dimethoxychalcone has shown activity against Plasmodium falciparum strains D6 and W2 with IC50 values of 4.2 μM and 4.8 μM, respectively. medchemexpress.com Another related compound, 2',6'-Dihydroxy-4'-methoxydihydrochalcone, exhibited potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum. chemfaces.com
Exploration of Microbial Cellular and Enzymatic Targets
The antimicrobial action of chalcones is believed to involve the targeting of various microbial enzymes. nih.gov These can include enzymes crucial for microbial survival and replication such as lactate (B86563) dehydrogenase, glyceraldehyde-3-phosphate dehydrogenase, and protein kinases. nih.gov In the context of antiparasitic activity, molecular docking studies have suggested that chalcones may interact with enzymes like arginase (ARG) and trypanothione (B104310) reductase (TR) in Leishmania. nih.gov For instance, a study on 4,8-dimethoxynaphthalenyl chalcones indicated that the most promising compound had more hydrogen bond interactions with the ARG enzyme, suggesting a stable protein-ligand binding. nih.gov
Data Tables
Table 1: Antiparasitic Activity of this compound and Related Compounds
| Compound | Parasite | Strain(s) | IC50 Value | Reference |
| 4'-Hydroxy-2,4-dimethoxychalcone | Plasmodium falciparum | D6 | 4.2 μM | medchemexpress.com |
| 4'-Hydroxy-2,4-dimethoxychalcone | Plasmodium falciparum | W2 | 4.8 μM | medchemexpress.com |
| 2',6'-Dihydroxy-4'-methoxydihydrochalcone | Plasmodium falciparum | F32, FcB1 (chloroquine-sensitive and resistant) | 12.69 μM | chemfaces.com |
Table 2: Investigated Microbial Targets of Chalcones
| Target Class | Specific Enzyme/Protein | Pathogen | Reference |
| Viral Enzymes | 3CL Protease (3CLPro), RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | nih.gov |
| Parasitic Enzymes | Arginase (ARG), Trypanothione Reductase (TR) | Leishmania spp. | nih.gov |
Antinociceptive Activity: Signaling Pathway Analysis
This compound, also known as Flavokawin B (FKB), has demonstrated significant antinociceptive (pain-relieving) effects in preclinical models. nih.govnih.gov Research has focused on elucidating the molecular pathways responsible for these effects, particularly at the peripheral level.
Studies have confirmed that this compound exerts peripherally mediated antinociceptive activity. nih.gov In a carrageenan-induced mechanical hyperalgesia model in rats, local administration of the compound was shown to produce a significant pain-relieving effect. nih.gov The mechanism is believed to involve the suppression of the production or release of inflammatory mediators that are responsible for sensitizing peripheral nerve endings. nih.gov This suggests that the compound acts directly at the site of inflammation and pain, rather than solely through the central nervous system. nih.govresearchgate.net
The peripheral antinociceptive action of this compound is intricately linked to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/potassium (K+) channel signaling pathway. nih.govnih.gov This pathway is a crucial modulator of peripheral nociception. nih.gov
Preclinical investigations have demonstrated that the antinociceptive effect of Flavokawin B (FKB) is significantly counteracted by the prior administration of specific inhibitors of this cascade. nih.gov The effect was reversed by:
L-arginine: A precursor for nitric oxide synthesis. nih.gov
ODQ (Oxadiazolo[4,3-a]quinoxalin-1-one): An inhibitor of soluble guanylate cyclase, which prevents the synthesis of cGMP. nih.gov
Glibenclamide: An ATP-sensitive potassium (K-ATP) channel blocker. nih.gov
Tetraethylammonium (TEA): A non-specific voltage-gated potassium channel blocker. nih.gov
Charybdotoxin: A blocker of large-conductance calcium-activated potassium channels. nih.gov
These findings strongly suggest that this compound elicits its peripheral antinociceptive effects by activating the NO/cGMP/K+ channel pathway, leading to the opening of potassium channels. nih.govnih.gov The subsequent efflux of potassium ions hyperpolarizes the neuronal membrane, reducing its excitability and thereby dampening the transmission of pain signals. nih.govnih.gov
Neuroprotective Potential: Enzyme Inhibition and Receptor Interactions
Beyond pain relief, this compound and its analogs have been investigated for their neuroprotective potential, with a particular focus on inhibiting enzymes relevant to neurodegenerative diseases like Alzheimer's disease.
A series of 2′-hydroxy-4′,6′-dimethoxychalcones have been synthesized and evaluated as inhibitors of human acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. researchgate.net
The majority of the synthesized chalcones in this series demonstrated AChE inhibitory activity, with the most active compounds exhibiting IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the range of 40–85 µM. nih.gov Kinetic studies performed on the most active of these compounds revealed that they act as mixed-type inhibitors. nih.gov This indicates that they can bind to both the free enzyme and the enzyme-substrate complex, interfering with both substrate binding and catalysis. nih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 2'-Hydroxy-4',6'-dimethoxychalcone Derivatives (Note: This table is based on data for a series of related compounds and not solely the title compound)
| Compound (Substituent on B-ring) | AChE IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| 4-chloro | 40 | Mixed |
| 3-bromo | 45 | Mixed |
| 4-bromo | 50 | Mixed |
| 2,4-dichloro | 52 | Mixed |
| Unsubstituted | 85 | Not specified |
To understand the interaction between these chalcones and AChE at a molecular level, molecular modeling studies have been conducted. nih.gov The results from these simulations support the findings from the kinetic analysis. nih.gov
The docking studies suggest that 2′-hydroxy-4′,6′-dimethoxychalcones bind to AChE by interacting with residues in both the peripheral anionic site (PAS) and the gorge region of the enzyme. nih.gov The PAS is an allosteric binding site located at the entrance of the enzyme's active site gorge, while the catalytic active site (CAS) is at the bottom of the gorge. By interacting with both regions, these chalcones can effectively hinder the entry of the acetylcholine substrate into the active site and interfere with the catalytic process, consistent with their classification as mixed-type inhibitors. nih.gov
Anti-melanogenic Effects: Pigmentation Pathway Modulation Studies
This compound has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. mdpi.comuece.br Excessive melanin production can lead to hyperpigmentation disorders. mdpi.com Studies in B16F10 melanoma cells have elucidated the compound's mechanisms for modulating key pigmentation pathways. uece.br
The compound significantly decreases cellular melanin content and intracellular tyrosinase activity. uece.br This is achieved by downregulating the expression of crucial melanogenic enzymes and transcription factors. uece.br Specifically, it reduces the protein levels of:
Tyrosinase (TYR): The rate-limiting enzyme in melanin synthesis. uece.br
Tyrosinase-Related Protein 1 (TRP-1) uece.br
Tyrosinase-Related Protein 2 (TRP-2) uece.br
Microphthalmia-associated Transcription Factor (MITF): A master regulator of melanogenic gene expression. uece.brmdpi.com
The regulation of these key players is accomplished through the modulation of several upstream signaling pathways. uece.br this compound was found to suppress melanogenesis by inhibiting the phosphorylation of proteins in the MAPK (p38 and JNK), PKA/CREB, and PI3K/AKT/GSK3β pathways, while activating the phosphorylation of ERK, a negative regulator of melanogenesis. researchgate.netuece.br
Table 2: Effect of this compound on Melanogenesis Signaling Pathways
| Signaling Pathway | Key Protein | Effect of Compound | Outcome on Melanogenesis |
|---|---|---|---|
| MAPK Pathway | p-ERK | Upregulation | Inhibition |
| p-p38 | Downregulation | Inhibition | |
| p-JNK | Downregulation | Inhibition | |
| cAMP/PKA Pathway | p-PKA / p-CREB | Downregulation | Inhibition |
| PI3K/Akt Pathway | p-AKT / p-GSK3β | Downregulation | Inhibition |
| Wnt/β-catenin Pathway | β-catenin | Downregulation | Inhibition |
These findings indicate that this compound exerts its anti-melanogenic effects through a multi-target approach, interfering with several key signaling cascades that converge on the regulation of melanin synthesis. uece.br
Downregulation of Melanogenesis-Related Enzymes (e.g., Tyrosinase, TRP-1, TRP-2)
Melanogenesis, the process of melanin production, is orchestrated by a series of key enzymes. The inhibitory effects of this compound derivatives on these enzymes have been a central focus of investigation. Research has demonstrated that certain derivatives can significantly decrease the expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.comnih.gov These enzymes are critical for the synthesis of melanin in melanocytes. nih.gov
For instance, 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) has been shown to markedly reduce the expression of tyrosinase, TRP-1, and TRP-2 in B16F10 melanoma cells. mdpi.com Similarly, 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) also decreases the levels of these melanogenic proteins. nih.govresearchgate.net This downregulation of enzymatic machinery is a primary mechanism by which these chalcones inhibit melanin production. nih.govnih.gov The inhibition of tyrosinase activity, in particular, is a key target for developing agents that counter hyperpigmentation. nih.gov
Table 1: Effect of this compound Derivatives on Melanogenesis-Related Enzymes
| Compound | Cell Line | Effect on Tyrosinase | Effect on TRP-1 | Effect on TRP-2 | Reference |
| 2'-hydroxy-4',6'-dimethoxychalcone | B16F10 | Decreased expression | Decreased expression | Decreased expression | mdpi.com |
| 2'-hydroxy-3,6'-dimethoxychalcone | B16F10 | Decreased expression & activity | Decreased expression | Decreased expression | nih.govresearchgate.net |
| 2'-hydroxy-2,6'-dimethoxychalcone | B16F10 | Downregulated expression | Downregulated expression | Downregulated expression | mdpi.comnih.gov |
Suppression of Melanin Synthesis Regulatory Proteins (e.g., MITF)
At the core of melanocyte function and melanogenesis is the microphthalmia-associated transcription factor (MITF). mdpi.commdpi.com This master regulator governs the expression of the key melanogenic enzymes tyrosinase, TRP-1, and TRP-2. mdpi.com A significant finding in the study of this compound derivatives is their ability to suppress MITF expression.
Studies have consistently shown that treatment with compounds like 4',6'-DMC and 3,6'-DMC leads to a dose-dependent reduction in MITF protein levels in B16F10 cells. mdpi.comnih.gov For example, at a concentration of 5 μM, 3,6'-DMC was found to reduce MITF expression by approximately 46.62% compared to the control group stimulated with α-melanocyte-stimulating hormone (α-MSH). nih.gov By downregulating MITF, these chalcones effectively turn off the primary switch for melanin synthesis, leading to a decrease in the production of the aforementioned enzymes. nih.govmdpi.com This inhibitory effect on MITF is a crucial aspect of their anti-melanogenic properties. mdpi.com
Table 2: Impact of this compound Derivatives on MITF Expression
| Compound | Cell Line | Effect on MITF Expression | Notable Finding | Reference |
| 2'-hydroxy-4',6'-dimethoxychalcone | B16F10 | Downregulated | - | mdpi.com |
| 2'-hydroxy-3,6'-dimethoxychalcone | B16F10 | Significantly inhibited in a concentration-dependent manner | Reduced by ~46.62% at 5 μM | nih.gov |
| 2'-hydroxy-2,6'-dimethoxychalcone | B16F10 | Significantly reduced in a dose-dependent manner | Reduced by ~41.76% at 5 μM | mdpi.com |
Modulation of Key Signaling Pathways in Melanocytes (e.g., Wnt/β-catenin, PI3K/AKT, MAPK, PKA/CREB)
The anti-melanogenic effects of this compound derivatives are underpinned by their ability to modulate complex intracellular signaling pathways that converge on MITF and melanogenesis. mdpi.comnih.govnih.gov
Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway plays a role in melanocyte development and MITF expression. mdpi.com Research indicates that 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone can inhibit this pathway. mdpi.comnih.gov They have been observed to decrease the expression of β-catenin and the phosphorylation of glycogen (B147801) synthase kinase-3β (GSK3β), while increasing the phosphorylation of β-catenin, ultimately leading to the downregulation of MITF. mdpi.comnih.gov
PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is also involved in regulating melanogenesis. mdpi.com Studies have shown that 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone significantly reduce the phosphorylation of AKT in a concentration-dependent manner, thereby contributing to the suppression of melanin synthesis. mdpi.comnih.gov
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), is a critical regulator of melanogenesis. mdpi.com The phosphorylation of ERK tends to inhibit melanogenesis, while the phosphorylation of p38 and JNK promotes it. mdpi.com this compound derivatives have been found to modulate this pathway by increasing the phosphorylation of ERK and decreasing the phosphorylation of p38 and JNK. mdpi.comnih.gov
PKA/CREB Pathway: The protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway is another key signaling cascade in melanogenesis. nih.gov Activation of this pathway leads to the upregulation of MITF. nih.gov Research has demonstrated that 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone can inhibit the α-MSH-induced phosphorylation of both PKA and CREB in a concentration-dependent manner, thus contributing to their anti-melanogenic effects. mdpi.comnih.gov
Table 3: Modulation of Signaling Pathways by this compound Derivatives
| Signaling Pathway | Compound | Effect | Reference |
| Wnt/β-catenin | 2'-hydroxy-4',6'-dimethoxychalcone | Reduced β-catenin expression and GSK3β phosphorylation | mdpi.com |
| 2'-hydroxy-3,6'-dimethoxychalcone | Decreased β-catenin and phosphorylated GSK3β, increased phosphorylated β-catenin | nih.gov | |
| PI3K/AKT | 2'-hydroxy-4',6'-dimethoxychalcone | Reduced phosphorylation of AKT | mdpi.com |
| 2'-hydroxy-3,6'-dimethoxychalcone | Reduced phosphorylation of AKT | nih.gov | |
| MAPK | 2'-hydroxy-4',6'-dimethoxychalcone | Increased phosphorylation of ERK, decreased phosphorylation of p38 and JNK | mdpi.com |
| 2'-hydroxy-3,6'-dimethoxychalcone | Increased phosphorylation of ERK, decreased phosphorylation of p38 and JNK | nih.gov | |
| PKA/CREB | 2'-hydroxy-4',6'-dimethoxychalcone | Reduced phosphorylation of PKA and CREB | mdpi.com |
| 2'-hydroxy-3,6'-dimethoxychalcone | Reduced phosphorylation of PKA and CREB | nih.gov |
Exploration of Other Biological Activities in Academic Research
Beyond their well-documented effects on melanogenesis, derivatives of this compound have demonstrated other significant biological activities in academic research settings, most notably anti-inflammatory properties.
In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, compounds such as 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone have been shown to significantly inhibit the production of nitric oxide (NO), a pro-inflammatory mediator. nih.govresearchgate.net They also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. nih.govresearchgate.net Furthermore, these chalcones have been observed to decrease the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.govresearchgate.net The underlying mechanism for these anti-inflammatory effects appears to involve the modulation of the NF-κB and MAPK signaling pathways. researchgate.netmdpi.comnih.gov
Structure Activity Relationship Sar Studies of 6 Hydroxy 2 ,4 Dimethoxychalcone and Its Derivatives
Correlations Between Structural Modifications and Biological Activity Profiles
The biological activity of chalcones is profoundly influenced by the nature and position of substituents on their aromatic rings. For 6'-Hydroxy-2',4'-dimethoxychalcone, the arrangement of the hydroxyl and methoxy (B1213986) groups on the A-ring is a critical determinant of its biological profile. Structure-activity relationship (SAR) studies on related chalcones reveal that even minor modifications can lead to significant changes in efficacy and mechanism of action.
Research comparing various isomers of 2'-hydroxy-dimethoxychalcone has demonstrated that the specific substitution pattern is key to their biological effects. For instance, in a study evaluating anti-melanogenic and anti-inflammatory properties, 2'-hydroxy-4',6'-dimethoxychalcone emerged as the most potent derivative among the tested isomers, highlighting the importance of the placement of the methoxy groups for these specific activities. nih.gov
Further studies on derivatives of the structurally similar 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC) provide insight into how modifications at the hydroxyl positions can modulate activity. The synthesis and evaluation of thirty-three DMC derivatives, including those modified through acylation and alkylation, showed that most derivatives exhibited higher cytotoxicity against various carcinoma cell lines than the parent compound. rsc.orgnih.govresearchgate.net This suggests that derivatization of the hydroxyl groups can be a successful strategy to enhance anticancer activity. For example, specific modifications at the 4'-OH position led to compounds with potent cytotoxicity against specific cancer cell lines. rsc.orgnih.govresearchgate.net
The following table summarizes the cytotoxic activity of selected derivatives of a related chalcone (B49325), 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone (DMC), against various human cancer cell lines, illustrating the impact of structural modifications.
| Compound | Modification | Cell Line | IC₅₀ (μM) |
| 2b | 4′-O-caproylated-DMC | SH-SY5Y | 5.20 rsc.orgnih.gov |
| 2g | 4′-O-methylated-DMC | SH-SY5Y | 7.52 rsc.orgnih.gov |
| 2h | 4′-O-benzylated-DMC | A-549 | 9.99 rsc.orgnih.gov |
| 2h | 4′-O-benzylated-DMC | FaDu | 13.98 rsc.orgnih.gov |
Data sourced from studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, a structural analog.
These findings collectively underscore that the bioactivity of the this compound scaffold is highly tunable. Modifications, particularly at the hydroxyl group (e.g., through alkylation or acylation), and the specific positioning of the methoxy groups are crucial factors that can be systematically altered to optimize therapeutic potential against various diseases.
Identification of Key Pharmacophores and Functional Groups
The pharmacological activity of this compound and its analogs is attributable to several key structural features, or pharmacophores, that are essential for their interaction with biological targets.
The core pharmacophore of the chalcone family is the α,β-unsaturated ketone system (the enone moiety). This feature is pivotal for the biological activity of many chalcones, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. researchgate.net The planarity of this system also facilitates effective binding within protein active sites. researchgate.net
A second critical functional group is the ortho-hydroxyl group (2'-OH) on the A-ring. SAR studies consistently highlight the importance of the 2'-OH group for a range of biological activities, including anticancer and anti-inflammatory effects. rsc.orgresearchgate.net This hydroxyl group can form a hydrogen bond with the adjacent carbonyl oxygen, which influences the conformation and electronic properties of the molecule. It can also act as a hydrogen bond donor in interactions with biological targets. mdpi.com
The methoxy groups (-OCH₃) at the 2' and 4' positions also play a significant role. These groups modulate the molecule's lipophilicity, electronic properties, and metabolic stability. The presence of methoxy groups can positively affect antitumor activity. nih.gov They influence how the molecule is distributed in the body and how it interacts with specific binding pockets on target enzymes or receptors. General SAR studies on chalcones suggest that electron-donating groups, such as methoxy substituents, on the aromatic rings can contribute to strong anti-inflammatory properties. mdpi.com
The α,β-unsaturated ketone moiety: Essential for covalent interactions and receptor binding. researchgate.net
The 6'-hydroxyl group: A key site for forming hydrogen bonds with biological targets. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activities. nih.gov These models are valuable for predicting the activities of new, untested chemicals, thereby guiding the synthesis of more potent and selective drug candidates. nih.govnih.gov While specific QSAR models for this compound were not found in the reviewed literature, studies on other series of chalcone derivatives demonstrate the utility of this approach.
QSAR studies on chalcones typically involve calculating a set of molecular descriptors that quantify various aspects of the chemical structure. These can include:
Electronic Descriptors: Such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the reactivity of the α,β-unsaturated system. researchcommons.org
Topological Descriptors: Which describe atomic connectivity and molecular shape.
Quantum Chemical Descriptors: Parameters like bond lengths and atomic charges that can influence intermolecular interactions. researchcommons.org
These descriptors are then used to build a mathematical model that links them to a measured biological activity (e.g., IC₅₀ values for cytotoxicity). For example, a QSAR study on a series of chalcones as anti-inflammatory agents found that parameters like the bond distance between specific carbon atoms and LUMO energies were significant in determining their activity. researchcommons.org Another QSAR model developed for 2′-hydroxy-4′-alkoxy chalcones confirmed that the α,β-unsaturated carbonyl double bond and the planar structure are crucial for biological activity. researchgate.net
The general process for developing a QSAR model for derivatives of this compound would involve the steps outlined in the table below.
| Step | Description | Example Descriptors/Methods |
| 1. Data Set Compilation | Synthesize a series of derivatives and measure their biological activity against a specific target. | Cytotoxicity (IC₅₀), enzyme inhibition (Ki). |
| 2. Descriptor Calculation | Use software to calculate a wide range of molecular descriptors for each compound in the series. | Electronic (LUMO, HOMO), Steric (Molecular Volume), Lipophilic (LogP). researchcommons.org |
| 3. Model Development | Employ statistical methods to build a regression model that correlates the descriptors with the observed activity. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Artificial Neural Networks (ANN). frontiersin.orgnih.gov |
| 4. Model Validation | Rigorously test the model's predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov | R², Q², RMSE values. frontiersin.org |
By applying such methodologies, researchers can develop predictive models to design novel this compound derivatives with enhanced therapeutic properties, optimizing the drug discovery process and reducing the need for extensive synthesis and screening.
Computational Approaches: Molecular Docking and Dynamic Simulations for Target Interaction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate and predict how a ligand, such as this compound, interacts with a biological target at the molecular level. These methods provide insights into binding affinity, orientation, and the stability of the ligand-receptor complex.
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. In silico studies on chalcones structurally related to this compound have identified several potential protein targets. For example, simulations of 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, an isomer, predicted favorable binding interactions with anti-apoptotic proteins such as mTOR, Bcl-2, and Mcl-1, which are key regulators of cancer cell survival. nih.gov Other docking studies on chalcone analogs have explored their potential as inhibitors of targets like Bcl-2 and cyclin-dependent kinase 2 (CDK2), which are crucial in cancer progression. researchgate.netunja.ac.id These studies typically identify key amino acid residues in the protein's active site that form hydrogen bonds or hydrophobic interactions with the chalcone, anchoring it in place.
Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of the ligand-receptor complex. nih.gov After a ligand is docked into a protein, an MD simulation can assess the stability of the predicted binding pose. researchgate.net If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. MD simulations are used to analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the protein-ligand complex. nih.gov
The table below summarizes findings from docking studies on related chalcones, illustrating the types of insights gained from these computational approaches.
| Chalcone Derivative | Protein Target | Key Interactions/Findings |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | mTOR, Bcl-XL, Bcl-2, Mcl-1 | Showed promising molecular interactions with these pro-survival proteins, suggesting a role in inducing apoptosis. nih.gov |
| 4′-O-substituted-DMC derivatives | Cyclin-dependent kinase 2 (CDK2) | Docking simulations helped to elucidate how these bioactive compounds interact with the CDK2 active site. rsc.orgresearchgate.net |
| Chalcone Analogues | Bcl-2 | Van der Waals bonds and hydrogen bonds were identified as key interactions, although the tested analogues were not predicted to be potent inhibitors. unja.ac.id |
| 6,7-dihydroxy-2,4-dimethoxyphenanthrene (related polyphenol) | Cyclooxygenase-2 (COX-2) | A hydrogen bond between a hydroxyl group and the Tyr385 residue was identified as crucial for strong binding and anti-inflammatory activity. nih.gov |
These computational techniques are invaluable for rational drug design. By simulating the interactions of this compound and its potential derivatives with various protein targets, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and most stable interactions, accelerating the discovery of new therapeutic agents.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of 6'-Hydroxy-2',4'-dimethoxychalcone.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a similar chalcone (B49325), 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, exhibited a broad band around 3420 cm⁻¹, indicative of a hydroxyl (-OH) group, and a strong absorption at 1628 cm⁻¹, characteristic of a conjugated carbonyl (C=O) group. iomcworld.com Aromatic C=C stretching vibrations are also typically observed in the 1600-1450 cm⁻¹ region. iomcworld.com
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the conjugated system of the chalcone. The UV spectrum of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone showed absorption maxima (λmax) at 339 and 225 nm, which is characteristic of the chalcone scaffold. iomcworld.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, the electron ionization mass spectrum (EI-MS) showed a molecular ion peak at m/z 298, corresponding to the molecular formula C₁₈H₁₈O₄. iomcworld.com For this compound, the expected molecular weight is approximately 284.31 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Table 1: Summary of Spectroscopic Data for Related Chalcones
| Spectroscopic Technique | Related Compound | Key Findings |
| ¹H and ¹³C NMR | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Signals confirm the presence of aromatic rings, methoxy (B1213986), and hydroxyl groups, and the α,β-unsaturated ketone system. iomcworld.com |
| IR | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Bands at ~3420 cm⁻¹ (-OH) and ~1628 cm⁻¹ (C=O). iomcworld.com |
| UV-Vis | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | λmax at 339 and 225 nm. iomcworld.com |
| MS | 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone | Molecular ion peak at m/z 298. iomcworld.com |
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating this compound from complex mixtures and for determining its purity and concentration.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of chalcones. A standard for a related compound, 2',6'-Dihydroxy-4,4'-dimethoxychalcone, is available with a purity of ≥95% as determined by HPLC. extrasynthese.com For this compound, an appropriate HPLC method would likely involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high-resolution separation of UPLC with the sensitive and selective detection of tandem mass spectrometry. This technique is invaluable for quantifying trace amounts of the compound in complex biological matrices. While specific UPLC-MS/MS data for this compound is not detailed in the search results, the methodology is widely applied in the analysis of natural products.
Thin Layer Chromatography (TLC) is a simple and rapid technique used for monitoring the progress of reactions and for preliminary purity checks. The compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The position of the spot, represented by its retention factor (Rf) value, can be visualized under UV light or by using a staining reagent.
Column Chromatography is a preparative technique used to purify larger quantities of the compound. The crude material is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent or a gradient of solvents is passed through the column to elute the components at different rates, allowing for the isolation of the pure chalcone.
Table 2: Chromatographic Methods for Chalcone Analysis
| Chromatographic Technique | Application | Typical Conditions |
| HPLC | Purity assessment and quantification | Reversed-phase C18 column, water/acetonitrile or water/methanol mobile phase |
| UPLC-MS/MS | Trace quantification in complex matrices | High-resolution separation with mass spectrometric detection |
| TLC | Reaction monitoring and preliminary purity checks | Silica gel plates, various solvent systems |
| Column Chromatography | Preparative purification | Silica gel stationary phase, gradient elution |
In Vitro Biological Assay Techniques
To investigate the biological activities of this compound, a variety of in vitro assays are employed.
Cell Viability Assays , such as the MTT or MTS assay, are used to assess the cytotoxic or cytostatic effects of the compound on different cell lines. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
Enzyme Inhibition Assays are performed to determine if the chalcone can inhibit the activity of specific enzymes. This involves incubating the enzyme with its substrate in the presence and absence of the compound and measuring the rate of product formation.
Flow Cytometry is a powerful technique that can be used to analyze various cellular parameters, such as cell cycle distribution, apoptosis, and the expression of cell surface and intracellular proteins, following treatment with the compound.
Western Blot Analysis is used to detect and quantify the expression levels of specific proteins in cells treated with the chalcone. This can help to elucidate the molecular mechanisms underlying its biological effects.
Reporter Gene Assays are employed to study the effect of the compound on the expression of a specific gene. This typically involves using a plasmid in which the promoter of the gene of interest drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).
A related chalcone, 2',4'-dihydroxy-4-methoxychalcone, demonstrated significant activity against the chloroquine-resistant K1 strain of P. falciparum with an IC₅₀ value of 4.56 ± 1.66 µg/ml. smujo.id Another related compound, 4'-Hydroxy-2,4-dimethoxychalcone, has shown activity against P. falciparum D6 (IC₅₀=4.2 μM) and W2 (IC₅₀=4.8 μM). medchemexpress.com
In Silico Computational Approaches
Computational methods are increasingly used to predict the biological activities and to understand the molecular interactions of compounds like this compound.
Homology Modeling can be used to build a three-dimensional model of a target protein if its amino acid sequence is known but its crystal structure has not been determined. This model can then be used for molecular docking studies.
Molecular Dynamics Simulations are used to study the dynamic behavior of the compound and its interaction with a target protein over time. These simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
Virtual Screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a specific biological target. This can be a cost-effective way to identify lead compounds for further experimental investigation. For instance, a study on antiplasmodial chalcones utilized structure-based drug design with a docking utility program to identify ligands that bind to the active site of the Plasmodium falciparum D-tyrosyl-tRNA deacylase (PfDHODH) receptor. smujo.id
Preclinical in Vivo Investigations Mechanistic and Pharmacodynamic Studies in Animal Models
Efficacy Evaluation in Mechanistic Disease Models
The in vivo efficacy of 6'-Hydroxy-2',4'-dimethoxychalcone has been evaluated in several preclinical models, primarily focusing on cancer and inflammation.
Xenograft Cancer Models
Multiple studies have demonstrated the anti-tumor effects of this compound in various xenograft models.
Prostate Cancer: In a study utilizing nude mice with established DU145 hormone-refractory prostate tumor xenografts, oral administration of FKB resulted in a significant decrease in tumor growth rate. escholarship.org The wet tumor weights at the end of the treatment were markedly lower in the FKB-treated group compared to the control group, showing a 67% reduction in tumor growth. escholarship.org
Cholangiocarcinoma: The in vivo effect of FKB was tested in a SUN-478 subcutaneous cholangiocarcinoma xenograft model. nih.gov While FKB treatment alone showed a trend of tumor growth inhibition, it was not statistically significant at the dose used. nih.gov However, when combined with standard chemotherapeutic agents, FKB significantly inhibited the tumor growth of these cells. nih.gov
Gastric Cancer: The synergistic effect of FKB with the chemotherapeutic drug doxorubicin was investigated in BALB/c mice with gastric cancer cell xenografts. mdpi.com The combination treatment was found to block the growth of these xenografts. mdpi.com
Inflammation Models
The anti-inflammatory properties of this compound have been assessed in a mouse model of acute lung injury (ALI). In a well-established lipopolysaccharide (LPS)-induced ALI model, mice pre-treated with FKB showed significantly reduced lung injuries. nih.gov Histological analysis revealed that FKB treatment prevented LPS-triggered inflammatory cell infiltration, thickening of the alveolar walls, and destruction of the normal lung tissue structure. nih.gov
Infection Models
Based on the available scientific literature, there are no specific preclinical in vivo investigations evaluating the efficacy of this compound in dedicated infection models. The research has primarily focused on its anti-cancer and anti-inflammatory properties.
Investigation of Systemic Effects and Pathway Modulation in Animal Systems
In vivo studies have provided insights into the systemic effects and molecular pathways modulated by this compound in animal models.
Modulation of NF-κB and MAPK Signaling: Research in mice has demonstrated that FKB can inhibit hepatic NF-κB transcriptional activity in vivo. nih.gov This compound has been shown to modulate the IKK/NF-κB and MAPK signaling pathways. nih.gov In an LPS-induced acute lung injury model, FKB treatment inhibited the formation of the MD2-TLR4 complex in lung tissues, which is crucial for activating inflammatory signaling. nih.gov Furthermore, FKB was observed to inhibit the nuclear translocation of p65, a key component of the NF-κB pathway, in the lung tissues of these mice. nih.gov
Suppression of the Akt Pathway: In a cholangiocarcinoma xenograft model, the anti-tumor effect of FKB was associated with the suppression of the Akt signaling pathway. nih.gov
Induction of Apoptotic Proteins: In a prostate cancer xenograft model, tumor tissues from mice treated with FKB showed increased expression of the pro-apoptotic protein Bim. escholarship.org
Immunomodulatory Effects: A study in Balb/c mice investigated the immunomodulatory effects of FKB. The results indicated that FKB stimulated the proliferation of splenocytes and the secretion of cytokines such as IL-2 and TNF-α. nih.gov It also increased the population of T cell subsets without causing significant changes in several serum biochemical parameters. nih.gov
Chemopreventive Efficacy Studies in Preclinical Models
The potential of this compound as a chemopreventive agent has been explored, although most in vivo research has concentrated on its therapeutic effects against established tumors.
One study investigated the effect of FKB on prostate cancer development using the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model. aicr.org This model is relevant for studying the initiation and progression of prostate carcinogenesis. While many studies refer to the "chemopreventive" properties of FKB, the majority of the detailed in vivo experiments are designed to assess its efficacy in treating existing tumors rather than preventing their formation. nih.govmdpi.com For instance, studies on xenograft models demonstrate its ability to reduce the growth of already established tumors. escholarship.orgnih.gov
Biodistribution and Target Engagement Research
Detailed in vivo studies focusing specifically on the biodistribution and target engagement of this compound are limited in the publicly available scientific literature. While some research alludes to its poor bioavailability, comprehensive data on its distribution in various tissues and organs, as well as direct evidence of its engagement with specific molecular targets in a living organism, have not been extensively reported. Consequently, specific pharmacokinetic data detailing tissue concentration and receptor occupancy in preclinical models are not available.
Data from Preclinical In Vivo Studies
Below are interactive tables summarizing the findings from in vivo animal studies on this compound (Flavokavain B).
Table 1: Efficacy in Xenograft Cancer Models
| Cancer Type | Animal Model | Cell Line | Key Findings | Reference |
| Prostate Cancer | Nude mice | DU145 | 67% reduction in tumor growth; increased Bim expression in tumors. | escholarship.org |
| Cholangiocarcinoma | Mice | SNU-478 | Showed a trend of tumor growth inhibition; significant inhibition when combined with cisplatin/gemcitabine. | nih.gov |
| Gastric Cancer | BALB/c mice | AGS | Synergistically blocked tumor growth when combined with doxorubicin. | mdpi.com |
Table 2: Efficacy in Inflammation Models
| Model | Animal | Key Findings | Reference |
| LPS-induced Acute Lung Injury | Mice | Reduced inflammatory cell infiltration and lung tissue damage. | nih.gov |
Table 3: Pathway Modulation in Animal Models
| Pathway | Animal Model | Tissue/System | Effect | Reference |
| NF-κB / MAPK | Mice | Lung | Inhibited MD2-TLR4 complex formation and p65 nuclear translocation. | nih.gov |
| Akt | Mice | Cholangiocarcinoma Xenograft | Suppressed the Akt signaling pathway. | nih.gov |
| Apoptosis | Nude mice | Prostate Cancer Xenograft | Increased expression of pro-apoptotic protein Bim. | escholarship.org |
| Immune Response | Balb/c mice | Spleen | Stimulated splenocyte proliferation and cytokine (IL-2, TNF-α) secretion. | nih.gov |
Future Research Directions and Translational Perspectives
Identification and Validation of Novel Molecular Targets
While current research has implicated pathways like NF-κB and MAPK in the bioactivity of 6'-Hydroxy-2',4'-dimethoxychalcone and its analogs, the full spectrum of its molecular targets remains largely uncharted. Future investigations must prioritize the identification and validation of novel, direct binding partners to elucidate its precise mechanisms of action and to uncover new therapeutic applications.
In Silico and Computational Approaches: High-throughput virtual screening and reverse molecular docking can be employed to screen large libraries of biological targets. nih.gov For instance, molecular docking studies of Flavokawain B, a synonym for this compound, and its derivatives have suggested Janus kinase (JAK) as a potential target. nih.govnih.gov Similar computational models can predict interactions with a wide array of proteins, including kinases, phosphatases, and transcription factors that have not yet been associated with the compound. nih.gov
Experimental Validation: Predictions from computational studies must be rigorously validated through experimental approaches. Techniques such as biotin pull-down assays, cellular thermal shift assays (CETSA), and surface plasmon resonance (SPR) can confirm direct binding between this compound and predicted protein targets. For example, a biotin pull-down assay was successfully used to confirm the binding of a related chalcone (B49325), Flavokawain A, to the ERK protein. nih.gov
Unbiased Screening: Global approaches can identify targets without prior hypotheses. Activity-based protein profiling (ABPP) and chemical proteomics are powerful tools for identifying enzyme families or specific proteins that interact with the chalcone in a cellular context.
Development of Advanced Research Tools and Methodologies
To delve deeper into the cellular functions of this compound, the development of sophisticated research tools is essential. These tools will enable real-time monitoring and mechanistic studies with higher precision.
Fluorescent Probes and Biosensors: Designing and synthesizing fluorescently tagged analogs of this compound can allow for visualization of its subcellular localization and interaction with target molecules within living cells. nih.gov Chalcone scaffolds are well-suited for the design of chemosensors and fluorescent probes due to their flexible skeletal structure and advantageous photophysical properties. researchgate.netnih.gov For example, chalcone-based fluorescent dyes have been developed for cellular imaging and for sensing specific analytes like hydrogen sulfide. mdpi.comnih.gov A fluorescent diamino-chalcone library was successfully used to discover a probe for mouse embryonic stem cells, which targeted glycogen (B147801) on the cell surface. rsc.org
Advanced Spectroscopic and Imaging Techniques: The use of advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as Density Functional Theory (DFT) can provide detailed insights into the compound's conformation and its interactions with biological macromolecules.
"Green Chemistry" Synthesis Protocols: Continued optimization of synthesis methods is crucial. Methodologies like microwave-assisted synthesis, ultrasound irradiation, and grinding techniques offer greener, faster, and often higher-yield alternatives to conventional methods like the Claisen-Schmidt condensation. frontiersin.orgnih.govaip.org
Design of Next-Generation Chalcone Analogs with Enhanced Specificity and Potency
While this compound is a promising scaffold, its development into a therapeutic agent will likely require chemical modifications to improve its pharmacological properties. Future research should focus on the rational design of new analogs with superior potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental to understanding how different functional groups on the chalcone backbone influence biological activity. nih.gov For instance, studies on hydroxychalcones have shown that the position and number of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical for their antioxidant and anti-inflammatory activities. mdpi.com The introduction of heterocyclic moieties (e.g., pyrrole, piperazine, indole) into the chalcone structure has also been shown to enhance pharmacological potency. acs.orgacs.org
Molecular Hybridization: This strategy involves combining the chalcone scaffold with other pharmacologically active molecules to create hybrid compounds with dual or enhanced activity. This approach has been successfully used to develop potent antimalarial agents. nih.gov
Computational and Computer-Aided Drug Design (CADD): CADD approaches can accelerate the design process by predicting the activity and properties of virtual compounds before their synthesis, saving time and resources. nih.gov These methods can help in designing analogs with improved binding affinity for specific targets and better drug-like properties.
Integration of High-Throughput Screening and Omics Technologies
To accelerate the discovery of new biological activities and understand the global cellular effects of this compound, the integration of high-throughput screening (HTS) with "omics" technologies is a powerful strategy.
High-Throughput Screening (HTS): Screening large libraries of this compound analogs against diverse biological targets or cellular models can rapidly identify lead compounds for various diseases. nih.gov The creation and screening of virtual chalcone libraries against multiple targets can also efficiently identify promising candidates for synthesis and further testing. For example, a machine-learning model was used to screen a library of 2640 chalcones to identify potential EGFR-TK inhibitors. nih.gov
Omics Technologies:
Transcriptomics: RNA sequencing (RNA-Seq) can reveal global changes in gene expression in cells treated with the chalcone, providing insights into the affected signaling pathways and biological processes. nih.gov Transcriptome analysis of cells treated with other chalcones has successfully identified potential target pathways, such as the MAPK and FoxO signaling pathways for Licochalcone A. nih.gov
Metabolomics: Analyzing the metabolic profile of cells or organisms exposed to the compound can uncover alterations in metabolic pathways, which may be linked to its therapeutic or toxic effects. frontiersin.org
Proteomics: This approach can identify changes in protein expression and post-translational modifications, offering a direct view of the cellular machinery affected by the chalcone.
By combining HTS data with omics-level information, researchers can build a comprehensive picture of the compound's mechanism of action, identify biomarkers of response, and discover novel therapeutic indications.
Challenges and Opportunities in Advancing this compound Research
Despite its promise, the path to clinical application for this compound is not without its hurdles. Addressing these challenges while capitalizing on emerging opportunities will be key to its successful translation.
Challenges:
Target Promiscuity: Like many natural products, chalcones can interact with multiple targets, which can lead to off-target effects. The electrophilic nature of the α,β-unsaturated carbonyl system can result in non-specific binding to biological macromolecules. nih.gov
Pharmacokinetics: Natural flavonoids often suffer from poor water solubility and low bioavailability, which can limit their in vivo efficacy. mdpi.com
Mechanism of Action: A complete understanding of the molecular mechanisms underlying its diverse biological effects is still lacking.
Opportunities:
Privileged Scaffold: The chalcone structure is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, offering a rich starting point for drug design. humanjournals.com
Synthetic Tractability: The straightforward chemistry of chalcones allows for the relatively easy synthesis of a wide range of derivatives, facilitating the optimization of lead compounds. nih.gov
Advanced Technologies: The application of cutting-edge technologies, including CADD, HTS, and multi-omics approaches, provides powerful tools to overcome the existing challenges and accelerate the research and development process.
The continued exploration of this compound and its analogs, guided by these future research directions, holds significant promise for the development of novel therapeutics for a range of human diseases.
Q & A
Q. How does this compound synergize with conventional chemotherapeutics?
- Answer :
- Combination Index (CI) : Calculate via Chou-Talalay method using IC₅₀ values from single vs. combined treatments (e.g., with paclitaxel) .
- Apoptosis Synergy : Annexin V/PI staining and caspase-3 activation assays quantify enhanced cell death .
Q. What in vivo models are suitable for validating antinociceptive activity?
Q. How can metabolite profiling identify its degradation products or active derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
